
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chloro group, an ethoxy group, a formyl group, and a phenyl group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Substituents: The chloro, ethoxy, formyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethoxy group can be added through etherification reactions.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the cyano group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Large-scale production typically requires the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-cyanopyridine
- 2-Chloro-3-pyridinecarbonitrile
- 2-Chloro-4-pyridinecarbonitrile
Comparison
Compared to these similar compounds, 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is unique due to the presence of the ethoxy and formyl groups, which can significantly alter its reactivity and interactions in chemical and biological systems. These additional substituents can enhance its utility in specific applications, such as in the synthesis of more complex molecules or in targeted biochemical studies.
Eigenschaften
CAS-Nummer |
143815-60-5 |
|---|---|
Molekularformel |
C15H11ClN2O2 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
6-chloro-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15-11(8-17)13(10-6-4-3-5-7-10)12(9-19)14(16)18-15/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
SIJOMOQLMQVKTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C(=N1)Cl)C=O)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



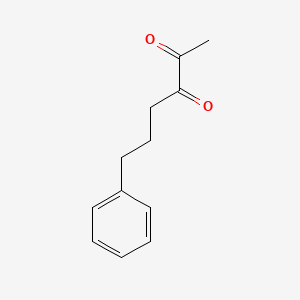
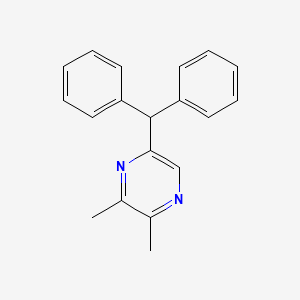


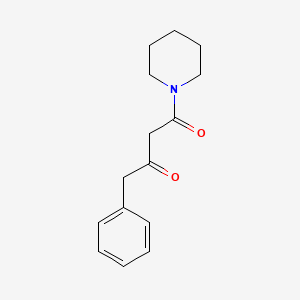
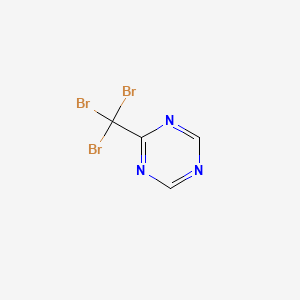
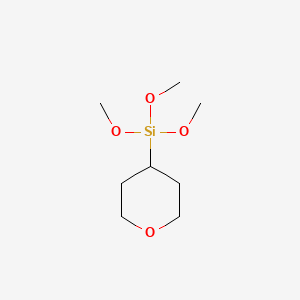
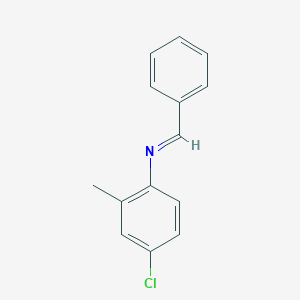
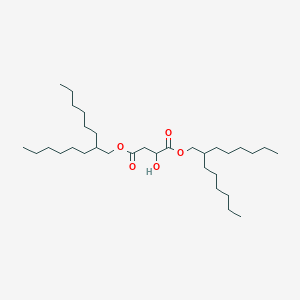
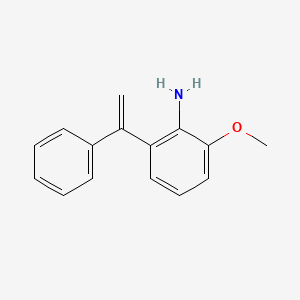
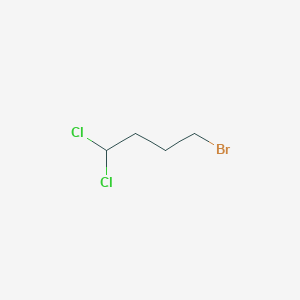
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)

